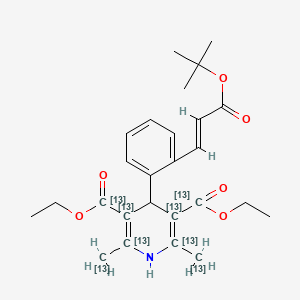

Lacidipine-13C8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラシジピン-13C8は、経口活性で高度に選択的なL型カルシウムチャネルブロッカーであるラシジピンの重水素標識バージョンです。 ラシジピンは、主に末梢動脈を拡張し、末梢抵抗を低下させることで高血圧の治療に使用されます 。 ラシジピン-13C8における重水素標識は、特に薬物動態および代謝研究において、科学研究において特に役立ちます .

準備方法

合成経路と反応条件: ラシジピン-13C8は、さまざまな方法を使用して合成できます。 一般的なアプローチの1つは、ラシジピンの溶解度と溶解速度を高める逆溶媒超音波析出技術です 。 この方法は、安定剤、デオキシコール酸ナトリウム、および超音波処理を使用して、小さく均一な粒径のナノサスペンションを生成することを含みます .

工業生産方法: 工業環境では、ラシジピン-13C8は通常、粗製ラシジピンをイソプロパノールに溶解し、次に溶液を冷却して生成物を析出させることによって製造されます 。 この方法は、高純度と収率を保証するため、大規模生産に適しています。

化学反応の分析

反応の種類: ラシジピン-13C8は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の特性を変更し、有効性を高めるために不可欠です。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、所望の生成物の形成を確保するために、制御された条件下で行われます。

形成された主な生成物: これらの反応から形成される主な生成物には、薬理活性について研究されているさまざまな代謝物が含まれます。 たとえば、ラシジピンはCYP3A4によって完全に肝代謝を受け、薬理活性を示さない代謝物を生成します .

科学研究への応用

ラシジピン-13C8は、幅広い科学研究への応用があります。 それは、高血圧、アテローム性動脈硬化症、および急性腎臓傷害に関連する研究で使用されています 。 この化合物は、血管内腔の拡張を誘発することが示されている血管新生アッセイにおいても貴重です 。 さらに、ラシジピン-13C8は、脳の酸化ストレスを軽減することにより記憶障害を予防するために、アルツハイマー病の研究で使用されています .

科学的研究の応用

Lacidipine-13C8 has a wide range of scientific research applications. It is used in studies related to hypertension, atherosclerosis, and acute kidney injury . The compound is also valuable in angiogenesis assays, where it has been shown to induce vascular lumen expansion . Additionally, this compound is used in Alzheimer’s disease research to prevent memory impairment by reducing oxidative stress in the brain .

作用機序

類似化合物との比較

ラシジピン-13C8は、薬物動態と代謝プロファイルを強化する重水素標識のために、他のジヒドロピリジンカルシウムチャネルブロッカーとは異なります 。 同様の化合物には、ニフェジピン、アムロジピン、フェロジピンなどがあります。これらもカルシウムチャネルブロッカーとして作用しますが、ラシジピン-13C8を研究で特に有用にする特定の標識がありません .

結論

ラシジピン-13C8は、臨床および研究の両方で貴重な化合物です。 重水素標識とL型カルシウムチャネルに対する選択的な作用など、その独自の特性は、さまざまな生理学的および薬理学的プロセスを研究するための汎用性の高いツールとなっています。 高血圧の治療または科学研究に使用されるかにかかわらず、ラシジピン-13C8は、医学の分野を超えて重要な貢献を続けています。

特性

分子式 |

C26H33NO6 |

|---|---|

分子量 |

463.5 g/mol |

IUPAC名 |

diethyl 2,6-di((113C)methyl)-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i3+1,4+1,16+1,17+1,21+1,22+1,24+1,25+1 |

InChIキー |

GKQPCPXONLDCMU-BBTGQLTHSA-N |

異性体SMILES |

CCO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)[13C](=O)OCC)[13CH3])[13CH3] |

正規SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。